molecular formula C8H8N4O2 B8753902 7-allyl-1h-purine-2,6(3h,7h)-dione

7-allyl-1h-purine-2,6(3h,7h)-dione

Cat. No. B8753902
M. Wt: 192.17 g/mol
InChI Key: CCNKGFXFVYFQPF-UHFFFAOYSA-N
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Patent
US08394808B2

Procedure details

A mixture of 2-amino-7-(2-propen-1-yl)-1,7-dihydro-6H-purin-6-one (40 g, 0.209 mol) in AcOH (900 ml) and water (100 ml) was heated at 55° C. Sodium nitrite (57.74 g, 0.837 mol) in water (100 ml) was added dropwise. Care; toxic fumes. After the addition was complete (approximately 25 minutes) the reaction mixture was allowed to cool to ambient temperature and then concentrated to approximately ⅓ of its original volume. Water (500 ml) was added and the resulting precipitate collected by filtration. The residue was washed with water then dried at 50° C. over P2O5 and under vacuum for 2 hours to give the title compound (17.20 g). The aqueous fraction was concentrated and water added (100 ml). Again the resulting solid was filtered and dried. This gave more of the title compound (2.31 g). Combined product (19.52 g, 49%). m/z 193.2[MH+].
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
57.74 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[NH:3][C:4](=[O:14])[C:5]2[N:6]([CH2:11][CH:12]=[CH2:13])[CH:7]=[N:8][C:9]=2[N:10]=1.N([O-])=[O:16].[Na+]>CC(O)=O.O>[CH2:11]([N:6]1[C:5]2[C:4](=[O:14])[NH:3][C:2](=[O:16])[NH:10][C:9]=2[N:8]=[CH:7]1)[CH:12]=[CH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
NC=1NC(C=2N(C=NC2N1)CC=C)=O
Name
Quantity
900 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
57.74 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(approximately 25 minutes)
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately ⅓ of its original volume
ADDITION
Type
ADDITION
Details
Water (500 ml) was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
WASH
Type
WASH
Details
The residue was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried at 50° C. over P2O5 and under vacuum for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C=NC=2NC(NC(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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